3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
The compound "3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be closely related to various pyrimidine derivatives that have been synthesized and studied for their potential biological activities. Pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3, and it is a crucial structure found in many biological molecules, including nucleotides and several pharmaceuticals.
Synthesis Analysis
The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of certain compounds with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide leads to the formation of various substituted pyrimidin-4(3H)-ones . These methods provide a pathway to synthesize a wide range of derivatives, potentially including the compound of interest, by altering the substituents on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman. These studies provide insights into the equilibrium geometry and vibrational wave numbers of the molecules, which are computed using density functional methods. The molecular structure is influenced by hyperconjugative interactions and charge delocalization, as revealed by NBO analysis . Such analyses are essential for understanding the electronic properties and reactivity of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including domino reactions, which can lead to the cleavage of the substrate and the formation of new compounds such as substituted pyrazoles and anilines . The reactivity of these compounds is influenced by the electrophilicity of the alpha-carbon atom in the azomethine derivative formed during the reaction. Understanding these reactions is crucial for predicting the behavior of the compound under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted through computational methods. For example, the nonlinear optical behavior of these compounds can be theoretically predicted, and molecular docking results can suggest potential inhibitory activity against various biological targets . The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is important for understanding its interaction with other molecules and ions.
Scientific Research Applications
Synthesis and Catalytic Applications
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine derivatives, offering a broad synthetic applicability and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, through one-pot multicomponent reactions utilizing diverse catalysts such as organocatalysts, metal catalysts, and green solvents, highlights the compound's significance in medicinal and pharmaceutical industries. This methodology facilitates the synthesis of structurally complex and bioactive molecules, demonstrating the compound's versatility in chemical synthesis and drug development (Parmar, Vala, & Patel, 2023).
Biological Activities and Therapeutic Potentials
Pyrimidine derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This diversity in biological activities is attributed to the pyrimidine core's ability to interact with various biological targets. For instance, substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, suggesting their potential in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, the versatility of pyrimidine scaffolds in the synthesis of bioactive molecules underscores their importance in the development of new therapeutic agents.
Chemical Inhibitors and Pharmacological Significance
The compound and its related pyrimidine derivatives serve as selective inhibitors for various enzymes, demonstrating their pharmacological significance. Chemical inhibitors based on the pyrimidine structure have been utilized in studying enzyme selectivity and drug-drug interactions, highlighting the compound's potential in the development of pharmacological agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Future Directions
properties
IUPAC Name |
3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-5-2-3-8-18(11)9-10-19-14(20)12-6-4-7-16-13(12)17-15(19)21/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDIGCNMTDLFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
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